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Introduction
(N,N-Dimethylamino)triethylsilane is a versatile and highly reactive organosilane reagent

employed in organic synthesis primarily for the introduction of the triethylsilyl (TES) protecting

group. The TES group is valued for its moderate steric bulk and predictable reactivity, offering a

valuable alternative to other common silyl ethers like trimethylsilyl (TMS) and tert-

butyldimethylsilyl (TBDMS) ethers. A key advantage of using (N,N-
Dimethylamino)triethylsilane is the formation of the volatile and non-corrosive byproduct,

dimethylamine, which simplifies reaction workup compared to traditional silyl chlorides that

generate hydrochloric acid.[1] This reagent is effective for the protection of a range of functional

groups, including alcohols, phenols, amines, and carboxylic acids.[1]

Key Applications
The primary application of (N,N-Dimethylamino)triethylsilane is the protection of active

hydrogen-containing functional groups. The reactivity of the Si-N bond towards protic species

drives these transformations.[1]
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(N,N-Dimethylamino)triethylsilane is a highly reactive silylating agent for both primary and

secondary alcohols, as well as phenols.[1] The reaction proceeds via a nucleophilic attack of

the hydroxyl group on the silicon atom, leading to the displacement of the dimethylamino

group.[1] This process is often more efficient than using silyl chlorides. The steric hindrance of

the triethylsilyl group can also allow for selective protection of less hindered hydroxyl groups.

Protection of Amines and Carboxylic Acids
The protection of amines as N-silylamines and carboxylic acids as silyl esters is a valuable

strategy in multistep synthesis.[1] (N,N-Dimethylamino)triethylsilane serves as an effective

reagent for these transformations, forming stable silyl derivatives that can be cleaved under

specific conditions.

Formation of Triethylsilyl Enol Ethers
(N,N-Dimethylamino)triethylsilane is an effective reagent for the preparation of triethylsilyl

enol ethers from carbonyl compounds. The basic dimethylamino group abstracts an enolizable

proton, and the silicon atom subsequently traps the resulting enolate.[1] These silyl enol ethers

are stable and isolable intermediates that serve as crucial nucleophilic partners in various

carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions.

Synthesis of (N,N-Dimethylamino)triethylsilane
The most common laboratory-scale synthesis of (N,N-Dimethylamino)triethylsilane involves

the reaction of triethylchlorosilane with dimethylamine.[1]

Experimental Protocol: Synthesis of (N,N-
Dimethylamino)triethylsilane
Materials:

Triethylchlorosilane

Dimethylamine

Anhydrous tetrahydrofuran (THF) or toluene

Inert atmosphere (Nitrogen or Argon)
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Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve triethylchlorosilane in anhydrous THF.

Cool the solution to 0-5 °C using an ice bath.

Slowly add a solution of dimethylamine in anhydrous THF to the stirred solution of

triethylchlorosilane via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

The progress of the reaction can be monitored by GC or TLC.

Upon completion, the resulting dimethylamine hydrochloride salt is removed by filtration

under an inert atmosphere.

The solvent is removed from the filtrate under reduced pressure.

The crude product is then purified by fractional distillation to yield pure (N,N-
Dimethylamino)triethylsilane.

Note: Due to the moisture sensitivity of the reactants and products, all operations should be

carried out under strictly anhydrous conditions.

Experimental Protocols for Silylation Reactions
While specific quantitative data for a wide range of substrates using (N,N-
Dimethylamino)triethylsilane is not extensively tabulated in single sources, the following

protocols are based on established reactivity patterns for aminosilanes. Yields are generally

high for the protection of primary and secondary alcohols.

Protocol 1: General Procedure for the Silylation of a
Primary Alcohol
Materials:
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Primary alcohol

(N,N-Dimethylamino)triethylsilane

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or

Acetonitrile)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DCM at room

temperature under a nitrogen atmosphere, add (N,N-Dimethylamino)triethylsilane (1.1 -

1.5 equiv.).

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4

hours. Monitor the reaction progress by TLC or GC.

Upon completion, the reaction mixture can be concentrated under reduced pressure to

remove the solvent and the volatile dimethylamine byproduct.

The residue can be purified by column chromatography on silica gel (typically eluting with a

hexane/ethyl acetate mixture) to afford the pure triethylsilyl ether.

Table 1: Silylation of Alcohols - Representative Data
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Substrate
(Alcohol)

Reagent Solvent Time (h)
Temperatur
e (°C)

Yield (%)

Benzyl

Alcohol

(N,N-

Dimethylamin

o)triethylsilan

e

DCM 2 25
>95

(expected)

1-Hexanol

(N,N-

Dimethylamin

o)triethylsilan

e

THF 3 25
>95

(expected)

Cyclohexanol

(N,N-

Dimethylamin

o)triethylsilan

e

DCM 4 25
~90

(expected)

Note: The yields provided are expected based on the high reactivity of the reagent and general

knowledge of silylation reactions. Actual yields may vary depending on the specific substrate

and reaction conditions.

Protocol 2: Silylation of a Phenol
Materials:

Phenol

(N,N-Dimethylamino)triethylsilane

Anhydrous aprotic solvent (e.g., DMF or THF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the phenol (1.0 equiv.) in anhydrous DMF.
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Add (N,N-Dimethylamino)triethylsilane (1.2 equiv.) to the solution at room temperature

under a nitrogen atmosphere.

Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

After completion, quench the reaction with a saturated aqueous solution of NH₄Cl and

extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by flash chromatography to obtain the desired triethylsilyl ether.

Deprotection of Triethylsilyl Ethers
The triethylsilyl group can be readily removed under various conditions, with fluoride-based

reagents and acidic conditions being the most common. The choice of deprotection method

depends on the overall molecular structure and the presence of other protecting groups.

Protocol 3: Deprotection of a Triethylsilyl Ether using
Formic Acid
An efficient and selective method for the deprotection of TES ethers involves the use of formic

acid in methanol.[2][3] This method is particularly useful as it leaves other silyl groups like

TBDMS intact.[2][3]

Materials:

Triethylsilyl-protected alcohol

Methanol

Formic acid

Procedure:

Dissolve the triethylsilyl ether in methanol (e.g., 0.06 M solution).
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Cool the solution to 5-10 °C.

Add a solution of 5-10% formic acid in methanol dropwise.

After the addition, remove the cooling bath and stir the reaction mixture vigorously at room

temperature for 1-2 hours.

Monitor the reaction progress by TLC.

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of

NaHCO₃.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the resulting alcohol by column chromatography if necessary.

Table 2: Deprotection of Triethylsilyl Ethers with Formic Acid in Methanol[4]

Substrate (TES-
protected
Dinucleoside)

Formic Acid
Concentration

Time (h) Yield (%)

Compound 3 5% 2 75

Compound 3 10% 1 70

Compound 4 5% 2 80

Compound 4 10% 1 85

Data from a study on thymidine dinucleosides, demonstrating the effectiveness of this

deprotection method.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1585966#n-n-dimethylamino-
triethylsilane-as-a-reagent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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